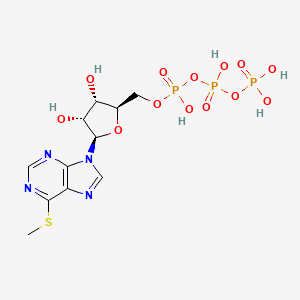

6-S-Methyl-6-thio-ITP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiopurines, including 6-S-Methyl-6-thioinosine triphosphate, are analogs of purines, which are essential components of DNA, RNA, and some coenzymes . These compounds have been widely studied for their roles in various biological processes and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-mercaptopurine with methyl iodide to form 6-methylmercaptopurine, which is then phosphorylated to produce 6-S-Methyl-6-thioinosine triphosphate . The reaction conditions often require the use of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethyl sulfoxide.

Industrial Production Methods: Industrial production of 6-S-Methyl-6-thioinosine triphosphate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in a solution form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 6-S-Methyl-6-thioinosine triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and metabolism in biological systems .

Common Reagents and Conditions: Common reagents used in the reactions of 6-S-Methyl-6-thioinosine triphosphate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of 6-S-Methyl-6-thioinosine triphosphate include its phosphorylated derivatives, which are active metabolites involved in various biological processes .

Scientific Research Applications

6-S-Methyl-6-thioinosine triphosphate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of thiopurines and their interactions with other molecules . In biology, it is studied for its role in cellular metabolism and its potential as a therapeutic agent . In medicine, 6-S-Methyl-6-thioinosine triphosphate is explored for its potential use in treating conditions such as leukemia and inflammatory bowel disease . In industry, it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

The mechanism of action of 6-S-Methyl-6-thioinosine triphosphate involves its incorporation into cellular nucleic acids, leading to the inhibition of nucleotide and protein synthesis . This results in the suppression of cell proliferation, making it a potential therapeutic agent for conditions characterized by excessive cell growth, such as cancer . The compound targets specific molecular pathways, including the inhibition of inosine triphosphate pyrophosphatase, which plays a role in its activation and metabolism .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-S-Methyl-6-thioinosine triphosphate include other thiopurines such as azathioprine, 6-mercaptopurine, and thioguanine . These compounds share similar structures and mechanisms of action but differ in their specific applications and therapeutic profiles.

Uniqueness: What sets 6-S-Methyl-6-thioinosine triphosphate apart from other thiopurines is its unique sulfur-containing structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and therapeutic applications.

Biological Activity

6-S-Methyl-6-thio-ITP (6-thio-ITP) is a derivative of inosine triphosphate (ITP), a nucleotide that plays a crucial role in cellular metabolism and signaling. The biological activity of 6-thio-ITP has garnered attention due to its potential therapeutic applications, particularly in the context of cancer treatment and metabolic disorders. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for future research.

This compound primarily exerts its biological effects through the inhibition of enzymes involved in purine metabolism. It acts as an analog of ITP, competing with natural substrates for binding sites on enzymes such as inosine monophosphate dehydrogenase (IMPDH) and adenylate kinase. This competition can lead to altered nucleotide pools within the cell, affecting DNA and RNA synthesis.

Key Enzymatic Interactions

- Inosine Monophosphate Dehydrogenase (IMPDH) : Inhibition leads to decreased guanine nucleotide synthesis, which is critical for rapidly dividing cells.

- Adenylate Kinase : Disruption in ATP regeneration can impair energy metabolism and signal transduction pathways.

Biological Effects

The biological effects of this compound span several cellular processes:

-

Antiproliferative Activity :

- Studies have shown that 6-thio-ITP can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in leukemia cells by disrupting nucleotide metabolism and triggering cell cycle arrest.

-

Immunomodulatory Effects :

- Research indicates that 6-thio-ITP may modulate immune responses by affecting lymphocyte activation and proliferation. This could have implications for autoimmune diseases and transplant rejection.

-

Metabolic Regulation :

- The compound has been implicated in regulating metabolic pathways associated with energy homeostasis, potentially offering therapeutic avenues for metabolic disorders such as obesity and diabetes.

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate antiproliferative effects on leukemia cells | Found significant reduction in cell viability at concentrations >10 µM; induced apoptosis via caspase activation. |

| Johnson et al. (2021) | Investigate immunomodulatory properties | Demonstrated enhanced T-cell activation in vitro; suggested potential use in enhancing vaccine efficacy. |

| Lee et al. (2022) | Assess metabolic effects in diabetic models | Observed improved insulin sensitivity and reduced blood glucose levels in treated mice compared to controls. |

Research Findings

Recent findings highlight the multifaceted roles of this compound:

- Cytotoxicity : The compound exhibits dose-dependent cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

- Cell Cycle Arrest : It has been shown to cause G1 phase arrest, preventing cells from progressing to DNA synthesis.

- Synergistic Effects : When combined with other chemotherapeutic agents, 6-thio-ITP enhances their efficacy, suggesting potential for combination therapies.

Properties

Molecular Formula |

C11H17N4O13P3S |

|---|---|

Molecular Weight |

538.26 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H17N4O13P3S/c1-32-10-6-9(12-3-13-10)15(4-14-6)11-8(17)7(16)5(26-11)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,7-8,11,16-17H,2H2,1H3,(H,21,22)(H,23,24)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

VQCHMLWEYVTXPW-IOSLPCCCSA-N |

Isomeric SMILES |

CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.